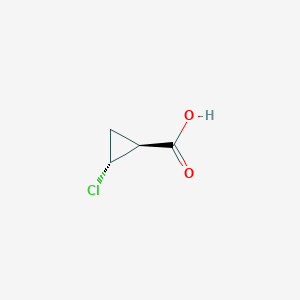![molecular formula C18H19N3O3S B2540589 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 361167-73-9](/img/structure/B2540589.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
One key application of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-mesitylthiazol-2-yl)acetamide is in the synthesis of heterocyclic compounds. For instance, the compound has been used as a precursor in cyclocondensation reactions with oxalyl chloride, leading to the formation of new heterocyclic assemblies. These compounds have been synthesized with yields ranging from 50–88%, highlighting the efficiency of using this acetamide derivative in creating complex heterocyclic structures (Obydennov et al., 2017).
Insecticidal Assessment
In addition to its role in synthesis, this compound has been utilized in the development of insecticidal agents. Derivatives synthesized from this compound have been tested for their efficacy against pests such as the cotton leafworm, Spodoptera littoralis. This showcases the compound's versatility and potential in contributing to the development of new insecticidal solutions (Fadda et al., 2017).
Anticonvulsant Evaluation
Furthermore, derivatives of this compound have been evaluated for their anticonvulsant activities. The studies have demonstrated significant activity against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures, highlighting the compound's potential as a base for developing new anticonvulsant drugs. This application underlines the importance of such compounds in medicinal chemistry and drug design (Nath et al., 2021).
Pharmacological Activity
The pharmacological activities of derivatives synthesized from this compound extend to cognition enhancement, demonstrating potent antiamnestic activity. These activities emphasize the potential of such compounds in the development of drugs aimed at treating cognitive impairments and enhancing memory (Pinza et al., 1993).
Antioxidant Agent Development
Additionally, the compound has been used to synthesize derivatives with potential antioxidant properties. These derivatives have been evaluated through molecular docking to estimate their efficacy against specific enzymes, suggesting their potential as antioxidant agents (Hossan, 2020).
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-10-6-11(2)17(12(3)7-10)13-9-25-18(19-13)20-14(22)8-21-15(23)4-5-16(21)24/h6-7,9H,4-5,8H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPTVUPJXPRNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)CN3C(=O)CCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-fluorophenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B2540506.png)

![3,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2540510.png)

![N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B2540512.png)

![1-methyl-2-(propan-2-yl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2540514.png)
![9-(4-fluorophenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B2540522.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2540526.png)

![Ethyl 2-[4-(pyrrolidine-1-sulfonyl)benzamido]-1,3-thiazole-4-carboxylate](/img/structure/B2540528.png)
